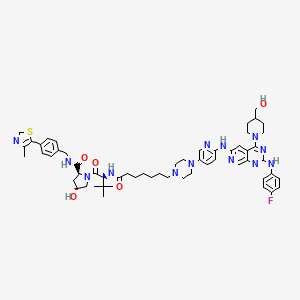
PROTAC EGFR degrader 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC EGFR degrader 5 is a compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown significant potential in inducing apoptosis and causing cell cycle arrest in cancer cells, particularly in non-small cell lung cancer (NSCLC) cells with specific EGFR mutations .
Méthodes De Préparation
The synthesis of PROTAC EGFR degrader 5 involves the conjugation of an early EGFR inhibitor, EGFR-IN-5, with a von Hippel-Lindau (VHL) E3 ligase ligand through a linker. The synthetic route typically includes the following steps:
Synthesis of EGFR-IN-5: This involves the preparation of the EGFR inhibitor through a series of organic reactions.
Linker Synthesis: The linker is synthesized separately and is designed to connect the EGFR inhibitor to the VHL ligand.
Conjugation: The EGFR inhibitor and the VHL ligand are conjugated using the linker under specific reaction conditions to form this compound.
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings.
Analyse Des Réactions Chimiques
PROTAC EGFR degrader 5 undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions are involved in the synthesis of the compound, particularly in the formation of the linker and the conjugation process.
Oxidation and Reduction Reactions: These reactions may occur during the synthesis of the EGFR inhibitor and the VHL ligand.
Hydrolysis: This reaction can occur under certain conditions, leading to the breakdown of the compound.
Common reagents used in these reactions include organic solvents, catalysts, and specific reactants required for each step of the synthesis. The major products formed from these reactions are the intermediate compounds leading to the final this compound .
Applications De Recherche Scientifique
PROTAC EGFR degrader 5 has several scientific research applications, including:
Cancer Research: It is used to study the degradation of EGFR in cancer cells, particularly in NSCLC cells with EGFR mutations. .
Drug Development: The compound serves as a model for developing new PROTAC-based therapies targeting other proteins involved in cancer and other diseases.
Biological Studies: Researchers use this compound to understand the mechanisms of protein degradation and the role of EGFR in cellular processes.
Mécanisme D'action
PROTAC EGFR degrader 5 exerts its effects by forming a ternary complex with the target protein (EGFR) and the E3 ubiquitin ligase (VHL). This complex facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis and cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
PROTAC EGFR degrader 5 can be compared with other similar compounds, such as:
PROTAC EGFR degrader 6: This compound also targets EGFR but uses a different E3 ligase ligand (CRBN) and has a slightly different structure.
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR inhibitor and has shown effectiveness in degrading EGFR in specific cancer cell lines.
This compound is unique in its specific design and effectiveness in targeting EGFR mutations, making it a valuable tool in cancer research and drug development.
Propriétés
Formule moléculaire |
C57H72FN13O5S |
|---|---|
Poids moléculaire |
1070.3 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[7-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H72FN13O5S/c1-37-51(77-36-62-37)40-12-10-38(11-13-40)31-61-54(75)47-29-44(73)34-71(47)55(76)52(57(2,3)4)66-50(74)9-7-5-6-8-22-68-25-27-69(28-26-68)43-18-19-48(59-32-43)65-49-30-45-46(33-60-49)64-56(63-42-16-14-41(58)15-17-42)67-53(45)70-23-20-39(35-72)21-24-70/h10-19,30,32-33,36,39,44,47,52,72-73H,5-9,20-29,31,34-35H2,1-4H3,(H,61,75)(H,66,74)(H,59,60,65)(H,63,64,67)/t44-,47+,52-/m1/s1 |
Clé InChI |
LCTCXOPSLJEXKE-FEDPBZRBSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


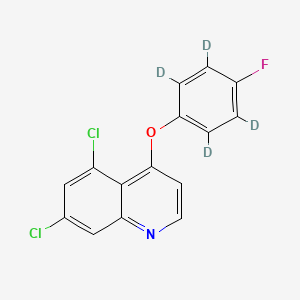
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


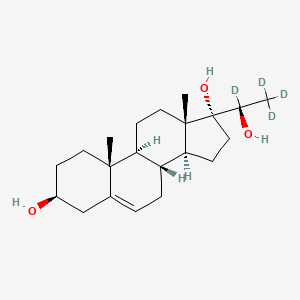
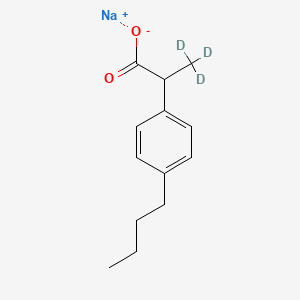
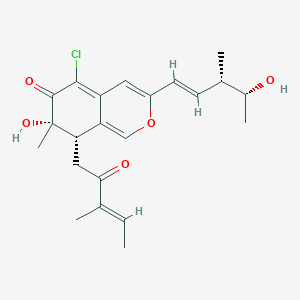
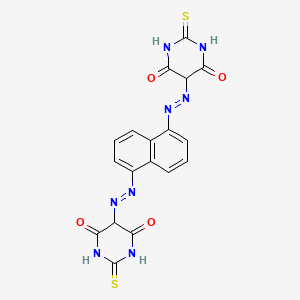
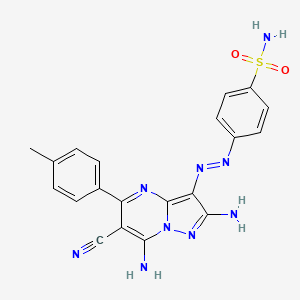
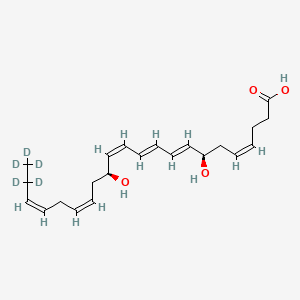

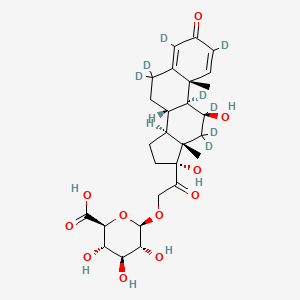
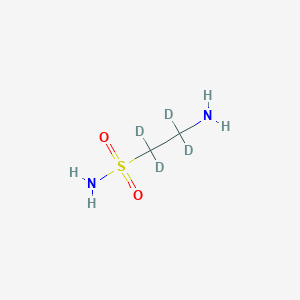
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)
